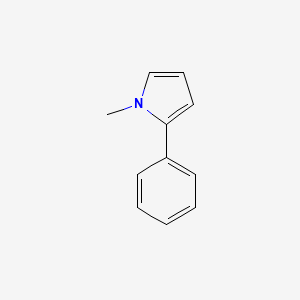

1-methyl-2-phenyl-1H-pyrrole

Description

The Pyrrole (B145914) Core as a Privileged Scaffold in Chemical Sciences

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in the realm of chemical sciences. nih.govresearchgate.net Its electron-rich nature and ability to participate in various chemical reactions make it a versatile scaffold for the synthesis of a wide array of organic molecules. nih.govmdpi.com The pyrrole nucleus is a common feature in numerous natural products, including heme, chlorophyll, and vitamin B12, highlighting its crucial role in biological systems. scispace.comalliedacademies.orgalliedacademies.org This prevalence in nature has inspired chemists to utilize the pyrrole framework in the design and synthesis of novel compounds with diverse applications. researchgate.netnih.gov

The significance of the pyrrole scaffold extends to medicinal chemistry, where it is found in a number of approved drugs. nih.gov For instance, drugs like Sunitinib, an anticancer agent, and Atorvastatin, a cholesterol-lowering medication, incorporate the pyrrole moiety. mdpi.com The ability of the pyrrole ring to be readily functionalized allows for the fine-tuning of a molecule's biological activity, making it a highly sought-after component in drug discovery programs. mdpi.commdpi.com

Beyond pharmaceuticals, pyrrole and its derivatives are integral to materials science. scispace.comthieme-connect.de They serve as monomers for the production of conducting polymers, such as polypyrrole, which have applications in electronics, sensors, and other advanced technologies. nih.gov The unique electronic properties of the pyrrole ring also make it a valuable component in the development of dyes, photographic chemicals, and luminescent materials. scispace.comalliedacademies.org

Significance of N-Substituted Pyrroles in Organic and Medicinal Chemistry

The substitution pattern on the pyrrole ring nitrogen, known as N-substitution, significantly influences the properties and reactivity of the resulting molecule. The introduction of a substituent at the nitrogen atom can alter the electronic distribution within the aromatic ring, thereby affecting its chemical behavior and biological activity. researchgate.net N-substituted pyrroles are a prominent class of compounds in both organic synthesis and medicinal chemistry due to the diverse functionalities that can be introduced. researchgate.netscispace.com

Classic synthetic methods like the Paal-Knorr and Clauson-Kaas reactions are widely employed for the synthesis of N-substituted pyrroles, often involving the condensation of a dicarbonyl compound with a primary amine. mdpi.comresearchgate.netpensoft.net Modern synthetic strategies continue to be developed to provide more efficient and environmentally friendly routes to these valuable compounds. researchgate.net

In medicinal chemistry, N-substituted pyrroles are explored for a wide range of therapeutic applications. scispace.com The substituent on the nitrogen atom can play a crucial role in the molecule's interaction with biological targets. For example, the nature of the N-substituent can impact a compound's ability to inhibit enzymes or modulate receptor activity. nih.gov Research has shown that N-substituted pyrrole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. scispace.comscispace.com

Overview of Research Trajectories for 1-Methyl-2-phenyl-1H-pyrrole and Related Derivatives

Research concerning 1-methyl-2-phenyl-1H-pyrrole and its derivatives has followed several key trajectories, primarily focusing on their synthesis, chemical reactivity, and potential applications. The synthesis of this specific N-substituted pyrrole can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. smolecule.com For instance, one documented method involves the reaction of 1-methyl-2-pyrrolecarboxylic acid with phenyl bromide in the presence of a palladium catalyst. smolecule.com

Investigations into the chemical reactivity of 1-methyl-2-phenyl-1H-pyrrole and its derivatives have explored their utility as building blocks in organic synthesis. For example, derivatives such as methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate have been shown to undergo reactions like Vilsmeier-Haack formylation, which introduces an aldehyde group onto the pyrrole ring. This functionalization opens up avenues for further chemical modifications and the synthesis of more complex molecules.

The applications of 1-methyl-2-phenyl-1H-pyrrole derivatives have been explored in medicinal chemistry and materials science. smolecule.com In the context of medicinal chemistry, derivatives of 1-methyl-2-phenyl-1H-pyrrole have been investigated for their potential biological activities. ontosight.ai For example, some derivatives have been synthesized and evaluated for their antimicrobial properties. scispace.com In materials science, the unique electronic properties of pyrrole derivatives make them of interest for applications in polymers and dyes. smolecule.com

Interactive Data Table: Properties of 1-methyl-2-phenyl-1H-pyrrole and a Related Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactions |

| 1-methyl-2-phenyl-1H-pyrrole | C₁₁H₁₁N | 157.21 | Palladium-catalyzed cross-coupling |

| 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | C₁₂H₁₁NO₂ | 201.22 | Esterification, Amidation, Decarboxylation smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-phenylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAVWVJZAAVVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480372 | |

| Record name | 1H-Pyrrole, 1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-37-4 | |

| Record name | 1H-Pyrrole, 1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 Phenyl 1h Pyrrole and Its Advanced Precursors

Direct Synthetic Pathways to 1-Methyl-2-phenyl-1H-pyrrole

Direct methods aim to construct the target molecule in a highly efficient manner, often by forming a key carbon-carbon bond in the final step or by assembling the ring system with the desired substituents.

Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

A prominent method for the synthesis of 1-methyl-2-phenyl-1H-pyrrole involves the palladium-catalyzed decarboxylative cross-coupling of 1-methyl-2-pyrrolecarboxylic acid with a phenyl halide. smolecule.comsigmaaldrich.com This approach is advantageous as it utilizes a stable carboxylic acid precursor and generates carbon dioxide as the only stoichiometric byproduct. wikipedia.org

The reaction proceeds by reacting 1-methyl-2-pyrrolecarboxylic acid with an aryl halide, such as phenyl bromide, in the presence of a palladium catalyst. smolecule.comsigmaaldrich.com Research by Forgione and colleagues has demonstrated the utility of this strategy for coupling various heteroaromatic carboxylic acids with aryl halides. researchgate.net Their work highlighted that N-methyl-2-pyrrolecarboxylic acid undergoes this transformation with higher efficiency compared to its N-aryl counterparts. researchgate.net The mechanism of such reactions is believed to involve the formation of a palladium carboxylate species, followed by decarboxylation and reductive elimination to yield the 2-arylpyrrole. wikipedia.org

| Precursor 1 | Precursor 2 | Catalyst System | Key Features | Result |

| 1-Methyl-2-pyrrolecarboxylic acid | Phenyl bromide | Palladium catalyst | Decarboxylative coupling | 1-Methyl-2-phenyl-1H-pyrrole |

Other Direct Cyclization and Annulation Strategies

Beyond decarboxylative coupling, other direct methods focus on forming the pyrrole (B145914) ring with the phenyl group already positioned. These can include various cyclization and annulation strategies.

One such powerful technique is the direct C-H arylation of 1-methylpyrrole (B46729). This method avoids the pre-functionalization required for traditional cross-coupling reactions. Studies have shown that palladium catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, are effective for the direct arylation of pyrrole derivatives with aryl chlorides. nih.govbeilstein-journals.org To achieve selective C-2 arylation and prevent the formation of 2,5-diarylated products, a large excess of 1-methylpyrrole is often employed. beilstein-journals.org For instance, the coupling of 1-methylpyrrole with 2-chlorobenzonitrile (B47944) or 4-chlorobenzonitrile (B146240) using specific Pd-NHC complexes can produce the corresponding 2-aryl-1-methylpyrroles in high yields. beilstein-journals.org

Another approach involves annulation reactions. For example, sequential phosphine-catalyzed asymmetric [3+2] annulation and oxidative central-to-axial chirality transfer strategies have been developed to create axially chiral 2-arylpyrroles. wpmucdn.comresearchgate.net While these methods are primarily aimed at generating chiral molecules, the underlying principle of constructing the pyrrole ring from acyclic precursors is relevant. Similarly, other pyrrole syntheses, such as those involving the reaction of propargylic aziridines or the cyclization of α-amino carbonyl compounds with aldehydes, could potentially be adapted for the synthesis of 1-methyl-2-phenyl-1H-pyrrole. organic-chemistry.orgmdpi.com

Strategies Involving Metalated 1-Methylpyrroles for C-2 Functionalization

An alternative to direct arylation is a two-step sequence involving the metalation of 1-methylpyrrole followed by reaction with a phenyl electrophile or a cross-coupling partner. This allows for regioselective functionalization at the C-2 position.

Lithiation Reactions of 1-Methylpyrrole and Subsequent Electrophilic Quenches

The C-2 proton of 1-methylpyrrole can be selectively removed by strong bases like organolithium reagents to form 2-lithio-1-methylpyrrole. This highly reactive intermediate can then be quenched with a suitable electrophilic phenyl source to introduce the phenyl group at the desired position. This classical organometallic approach provides a reliable route for C-2 functionalization.

Cross-Coupling Reactions Utilizing Organometallic Pyrrole Intermediates

Building on the concept of metalated pyrroles, various cross-coupling reactions can be employed. This typically involves converting the C-H bond at the 2-position of 1-methylpyrrole into a C-metal or C-metalloid bond, creating an organometallic pyrrole intermediate that can participate in well-established cross-coupling protocols like Suzuki or Stille reactions.

For example, 1-methylpyrrole can be converted into 1-methylpyrrole-2-boronic acid or its ester derivatives. This boronic acid derivative can then undergo a palladium-catalyzed Suzuki coupling with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a base to yield 1-methyl-2-phenyl-1H-pyrrole. This strategy is widely used for the formation of biaryl linkages.

Multicomponent Reaction Approaches for Pyrrole Scaffolds with Relevance to 1-Methyl-2-phenyl-1H-pyrrole

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient pathway to complex molecules like substituted pyrroles. While a specific MCR for the direct one-pot synthesis of 1-methyl-2-phenyl-1H-pyrrole might not be prominently documented, several established MCRs for pyrrole synthesis could be adapted.

For instance, a three-component coupling of amines, aldehydes, and nitroalkanes has been reported to yield pyrroles. scirp.org A variation of the Hantzsch pyrrole synthesis or the Paal-Knorr synthesis could also be envisioned. A plausible, though not explicitly cited, multicomponent approach could involve the reaction of methylamine (B109427), a 1,4-dicarbonyl compound precursor that would lead to a phenyl-substituted pyrrole ring, or a reaction involving an amine, a phenacyl halide, and a dicarbonyl compound. scirp.org For example, a DABCO-promoted reaction of an amine, pentane-2,3-dione, and a phenacyl bromide in water has been shown to produce substituted pyrroles. scirp.org By selecting methylamine as the amine component, this method could provide access to the 1-methyl-2-phenyl-1H-pyrrole scaffold.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Promoter | Product Type |

| Hantzsch-type | α-halo ketone | β-keto ester | Amine | Base | Substituted pyrrole |

| Paal-Knorr | 1,4-dicarbonyl | Primary amine | Acid/Heat | Substituted pyrrole | |

| DABCO-promoted | Pentane-2,3-dione | Amine | Phenacyl bromide | DABCO | Substituted pyrrole |

Sustainable and Eco-Friendly Synthetic Methodologies for Pyrrole Derivatives

The principles of green chemistry have driven the innovation of new synthetic routes for pyrrole derivatives, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. Current time information in Bangalore, IN. These methodologies are broadly applicable and represent the current state-of-the-art for the synthesis of substituted pyrroles, including 1-methyl-2-phenyl-1H-pyrrole.

Key green strategies include the use of alternative energy sources, such as microwave irradiation and ultrasound, which can dramatically reduce reaction times and increase yields. Current time information in Bangalore, IN.acs.org Moreover, the replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, is a cornerstone of these eco-friendly approaches. Current time information in Bangalore, IN.acs.org

Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy and procedural simplicity, allowing for the construction of complex pyrrole structures in a single step. acs.orgairo.co.in Classic methods like the Paal-Knorr, Hantzsch, and Knorr syntheses are continually being adapted to greener conditions. Current time information in Bangalore, IN.pharmaguideline.com The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (like methylamine for N-methylation), is a direct route to N-substituted pyrroles. pharmaguideline.comnih.gov

The development of novel catalytic systems is also crucial. Heterogeneous catalysts, such as molecular sieves, solid-phase organic acids like sulfamic acid, and various nanocatalysts, offer significant advantages, including ease of separation and the potential for recycling, thereby minimizing waste. acs.orgoup.comorganic-chemistry.org For instance, molecular sieves have been successfully employed as catalysts in the synthesis of aryl pyrrole derivatives from ketoximes, showcasing high yields and simplicity. oup.com Similarly, sulfamic acid has been used as an efficient, solid-phase catalyst for the one-pot synthesis of tetra-substituted pyrroles under solvent-free conditions. organic-chemistry.org

Table 1: Comparison of Green Synthetic Methodologies for Pyrrole Derivatives

| Methodology | Catalyst / Conditions | Key Advantages | Typical Yields | Reference(s) |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Various catalysts, often solvent-free | Reduced reaction time, high yields | Often >80% | acs.org |

| Paal-Knorr Synthesis (Green) | Bio-sourced organic acids (e.g., citric acid), ball milling | Solventless, uses non-toxic, renewable catalysts | Good to excellent | acs.org |

| Molecular Sieve Catalysis | Zeolite 3 Å, dichloromethane | Mild conditions, high product yield | 73-87% | oup.com |

| Sulfamic Acid Catalysis | Sulfamic acid (SA), solvent-free | Recyclable solid acid catalyst, high efficiency | High | organic-chemistry.org |

| Glucose-Mediated Reductive Cyclization | Glucose, one-pot multicomponent reaction | Uses renewable biomass, high atom economy | High | nih.gov |

Synthetic Routes to Complex Fused Systems Incorporating the 1-Methyl-2-phenylpyrrole Moiety

The 1-methyl-2-phenylpyrrole core serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These fused structures are of great interest in medicinal chemistry and materials science. airo.co.in Methodologies for constructing such systems often involve intramolecular cyclization or intermolecular cycloaddition reactions. airo.co.in

An important strategy involves the intramolecular cyclization of appropriately substituted pyrrole derivatives. For example, N-(ortho-alkynyl)aryl-pyrroles can undergo a copper-catalyzed tandem cyclization/migration reaction to produce ring-fused N-heterocycles like pyrrolo[1,2-a]quinolines. sci-hub.se In a specific instance, 2,5-dimethyl-1-(2-(phenylethynyl)phenyl)-1H-pyrrole was converted into 1,3-dimethyl-4-phenylpyrrolo[1,2-a]quinoline. sci-hub.se This demonstrates a powerful method for creating fused systems by forming new rings onto the pyrrole scaffold. Another approach is the iron-catalyzed intramolecular C(sp²)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, which yields pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. acs.org

Cycloaddition reactions are another versatile tool for building fused architectures. The Diels-Alder reaction, a type of [4+2] cycloaddition, can be used to construct fused systems. airo.co.in For instance, 1-methyl-1H-pyrrole-2,5-dione has been studied in [4+2] cycloaddition reactions with furoic acid. researchgate.net Pyrrole derivatives can also participate as the diene or dienophile component. Furthermore, 1,3-dipolar cycloadditions are employed to create five-membered rings fused to the pyrrole. The reaction of mesoionic species, such as those generated from N-acyl-thiazolidine-4-carboxylic acids, with dipolarophiles can lead to the formation of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. uc.pt Similarly, organocatalytic [6+2] cycloadditions of 2-methide-2H-pyrroles with aldehydes provide a route to 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org

A notable example of forming a fused system is the synthesis of pyrrolo-indolizidine tricycles. This was achieved by reacting 2-[1-methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole derivatives with cinnamaldehyde. The reaction proceeds via an intramolecular cyclization of an iminium ion intermediate with the nucleophilic β-position of the pyrrole ring. researchgate.net

Table 2: Examples of Synthetic Routes to Fused Systems from Pyrrole Derivatives

| Starting Pyrrole Type | Reaction Type | Reagents / Catalyst | Fused System Formed | Reference(s) |

|---|---|---|---|---|

| N-(ortho-alkynyl)aryl-pyrrole | Intramolecular Cyclization/Migration | Cu(OTf)₂ | Pyrrolo[1,2-a]quinoline | sci-hub.se |

| 1-(N-Arylpyrrol-2-yl)ethanone O-acetyl oxime | Intramolecular C-N Cyclization | Fe(acac)₃ / DBU | Pyrrolo[1,2-a]quinoxaline | acs.org |

| N-Alkyne-substituted pyrrole ester | Electrophilic Intramolecular Cyclization | Iodine (I₂) | Pyrrolo[2,1-c] Current time information in Bangalore, IN.acs.orgoxazinone | beilstein-journals.org |

| 1H-Pyrrole-2-carbinol | [6+2] Cycloaddition | Chiral Phosphoric Acid | 2,3-Dihydro-1H-pyrrolizin-3-ol | acs.org |

| 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole | Intramolecular Iminium Ion Cyclization | Cinnamaldehyde | Pyrrolo-indolizidine | researchgate.net |

| 1H-Pyrrole-2,3-dione | [4+2] Dipolar Cycloaddition | DMAD, Pyridine | Spiro[pyrido[2,1-b] Current time information in Bangalore, IN.acs.orgoxazine-2,3′-pyrrole] | nih.gov |

Spectroscopic Elucidation and Advanced Characterization of 1 Methyl 2 Phenyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 1-methyl-2-phenyl-1H-pyrrole in a deuterated chloroform (B151607) (CDCl₃) solvent provides distinct signals corresponding to the different sets of protons in the molecule. The analysis confirms the presence of the N-methyl group, the phenyl ring, and the three protons of the pyrrole (B145914) ring.

The phenyl group protons typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.27 and 7.43 ppm. The N-methyl group gives rise to a sharp singlet at approximately δ 3.67 ppm, a characteristic chemical shift for methyl groups attached to a nitrogen atom within a pyrrole ring. spectroscopyonline.com

The three protons on the pyrrole ring (H-3, H-4, and H-5) present as distinct signals. Based on typical electronic environments and coupling patterns in 2-substituted 1-methylpyrroles, the H-5 proton, being adjacent to the nitrogen and in a position analogous to the alpha-position of pyrrole itself, is expected to be the most downfield of the three. The H-3 and H-4 protons, being in beta-like positions, appear further upfield. A representative dataset shows signals around δ 6.72 (singlet-like or triplet), δ 6.22 (multiplet), and δ 6.19 (multiplet) ppm. spectroscopyonline.com The precise assignment of these three protons often requires further analysis using two-dimensional NMR techniques.

Table 1: Representative ¹H NMR Chemical Shift Data for 1-Methyl-2-phenyl-1H-pyrrole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.43 - 7.27 | m |

| Pyrrole-H5 | ~6.72 | t |

| Pyrrole-H3 | ~6.22 | t |

| Pyrrole-H4 | ~6.19 | t |

| N-CH₃ | 3.67 | s |

Data recorded in CDCl₃ at 400 MHz. spectroscopyonline.com (m = multiplet, t = triplet, s = singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. While specific experimental data for 1-methyl-2-phenyl-1H-pyrrole is not widely reported in the surveyed literature, the expected chemical shifts can be inferred from data on closely related analogues like 2-phenyl-1H-pyrrole and other N-methylated or phenylated pyrrole derivatives. wiley-vch.deresearchgate.net

The carbon atoms of the phenyl ring are expected to resonate in the typical aromatic region of δ 125-135 ppm. The carbon attached to the pyrrole ring (C-ipso) would appear as a quaternary signal. The N-methyl carbon is anticipated to have a chemical shift in the range of δ 34-38 ppm. researchgate.netipb.pt The pyrrole ring carbons (C-2, C-3, C-4, C-5) have characteristic shifts, with C-2 and C-5 (the alpha carbons) typically appearing further downfield than C-3 and C-4 (the beta carbons). The C-2 carbon, being substituted with the phenyl group, would be the most downfield of the pyrrole carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1-Methyl-2-phenyl-1H-pyrrole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrrole) | > 130 |

| C-ipso (Phenyl) | 130 - 135 |

| C-ortho, C-meta, C-para (Phenyl) | 125 - 130 |

| C-5 (Pyrrole) | 120 - 125 |

| C-3, C-4 (Pyrrole) | 105 - 110 |

| N-CH₃ | 34 - 38 |

Predicted ranges are based on data from analogous compounds. wiley-vch.deresearchgate.netipb.pt

Advanced Two-Dimensional NMR Techniques

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For 1-methyl-2-phenyl-1H-pyrrole, it would confirm the connectivity of the pyrrole ring protons (H-3, H-4, H-5) and the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon in the molecule by linking the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation from the N-methyl protons (at ~3.67 ppm) to the C-2 and C-5 carbons of the pyrrole ring, confirming the position of the methyl group. Correlations from the pyrrole protons to the phenyl carbons would solidify the connection between the two ring systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The spectra arise from the vibrations of molecular bonds, which occur at characteristic frequencies.

For 1-methyl-2-phenyl-1H-pyrrole, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the pyrrole ring, the phenyl ring, and the methyl group.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and pyrrole rings are expected in the region of 3000-3150 cm⁻¹. scialert.netscialert.net The aliphatic C-H stretching of the N-methyl group would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the phenyl and pyrrole rings typically give rise to several strong to medium bands in the 1450-1610 cm⁻¹ region. scialert.netacgpubs.org

C-N Stretching: The C-N stretching vibrations of the N-methyl pyrrole moiety are expected in the 1250-1350 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations are particularly diagnostic. For the mono-substituted phenyl ring, strong bands are expected in the 690-770 cm⁻¹ region.

Table 3: Expected Characteristic Vibrational Bands for 1-Methyl-2-phenyl-1H-pyrrole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | Phenyl & Pyrrole |

| Aliphatic C-H Stretch | 2850 - 2980 | N-CH₃ |

| Aromatic C=C Stretch | 1450 - 1610 | Phenyl & Pyrrole |

| C-N Stretch | 1250 - 1350 | Pyrrole |

| C-H Out-of-Plane Bend | 690 - 770 | Phenyl |

Expected ranges based on general spectroscopic principles and data from analogous compounds. scialert.netscialert.netrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural clues. Aromatic compounds like 1-methyl-2-phenyl-1H-pyrrole are expected to show a prominent molecular ion peak due to the stability of the aromatic systems. libretexts.org

The fragmentation of 1-methyl-2-phenyl-1H-pyrrole under electron ionization (EI) would likely involve several key pathways. A common fragmentation for N-methyl compounds is the loss of the methyl radical (•CH₃), leading to a fragment ion at [M-15]⁺. Another potential fragmentation pathway could involve the cleavage of the bond between the two rings or the fragmentation of the pyrrole ring itself, a behavior observed in related tetrazole-pyrrole systems which can lose N₂ or HN₃. lifesciencesite.com The phenyl group itself is quite stable and may appear as a prominent fragment ion at m/z 77 (C₆H₅⁺).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For 1-methyl-2-phenyl-1H-pyrrole, with a molecular formula of C₁₁H₁₁N, the expected (calculated) exact mass of the molecular ion [M]⁺• is 157.08915 u. Experimental HRMS data confirms this, with a measured value of 157.08834 u, which is well within the accepted margin of error for such analyses. spectroscopyonline.com This data provides unequivocal confirmation of the compound's elemental formula.

Table 4: High-Resolution Mass Spectrometry Data for 1-Methyl-2-phenyl-1H-pyrrole

| Ion | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M]⁺• | 157.08915 | 157.08834 | C₁₁H₁₁N |

Data obtained via Electron Ionization (EI+). spectroscopyonline.com

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectra of 1-methyl-2-phenyl-1H-pyrrole and its derivatives are characterized by multiple absorption bands in the ultraviolet (UV) region, typically between 200 and 400 nm. These absorptions correspond to electronic transitions within the molecule, primarily π → π* transitions associated with the conjugated system formed by the pyrrole and phenyl rings. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern on both the pyrrole and phenyl rings, as well as the solvent used for analysis.

For instance, the UV spectrum of 1-methyl-2-phenyl-1H-pyrrol[2,3-d]pyridazin-4(5H)-one, a derivative, displays absorption maxima at 232.3 nm and 304.1 nm. scispace.com Another derivative, ethyl 1-methyl-2-chloro-5-phenyl-1H-pyrrole-3-carboxylate, shows absorption bands at 225.0 nm and 270.8 nm. scispace.com The electronic absorption spectra of N-phenylpyrrole and its para-substituted derivatives have been studied in various solvents to understand the resonance interaction between the pyrrole and phenyl moieties. optica.orgscispace.com Computational studies using time-dependent density functional theory (TD-DFT) have also been employed to calculate the electronic absorption spectra and have shown good agreement with experimental results. researchgate.net

The introduction of different functional groups can lead to significant shifts in the absorption maxima. For example, ethyl 1-methyl-2-formyl-5-phenyl-1H-pyrrole-3-carboxylate exhibits a more complex spectrum with multiple bands at 247.3 nm, 269.1 nm, 325.1 nm, and 340.5 nm. scispace.com This complexity arises from the influence of the formyl and carboxylate groups on the electronic structure of the molecule. The electronic absorption spectra of various p-substituted N-phenylpyrroles have been found to show bands in the 270-395 nm region, with the exact position depending on the electron-donating effect of the substituent. nih.gov

A study on 1-phenylpyrrole (B1663985) predicted the most intense absorption to be the S0 → S1 transition at 5.07 eV in a vacuum, corresponding to a wavelength of approximately 244.5 nm. researchgate.net The UV-Vis spectrum of the parent compound, 2-phenyl-1H-pyrrole, shows a maximum absorption around 275 nm. nist.gov

The following table summarizes the UV-Vis absorption data for 1-methyl-2-phenyl-1H-pyrrole and some of its derivatives from the literature.

| Compound Name | λmax (nm) | Reference |

| 1-Methyl-2-phenyl-1H-pyrrol[2,3-d]pyridazin-4(5H)-one | 232.3, 304.1 | scispace.com |

| Ethyl 1-methyl-2-chloro-5-phenyl-1H-pyrrole-3-carboxylate | 225.0, 270.8 | scispace.com |

| Ethyl 1-methyl-2-formyl-5-phenyl-1H-pyrrole-3-carboxylate | 247.3, 269.1, 247.2, 325.1, 340.5 | scispace.com |

| Ethyl 1-methyl-5-phenyl-1H-pyrrole-3-carboxylate | 234.5, 282.5 | scispace.com |

| 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | 252, 305 | mdpi.com |

Chromatographic and Other Analytical Techniques for Purity Assessment and Structural Confirmation

A variety of chromatographic techniques are instrumental in the separation, purification, and purity assessment of 1-methyl-2-phenyl-1H-pyrrole and its derivatives. These methods are often used in conjunction with spectroscopic techniques for comprehensive structural confirmation. researchgate.netcibtech.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrrole derivatives. pensoft.net Reversed-phase HPLC (RP-HPLC) with a C18 column is a common setup. For instance, a gradient UHPLC method has been developed for determining the chemical and physiological stability of pyrrole-containing ester derivatives using a BDS HYPERSIL C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. oatext.com The detection is typically carried out using a UV-Vis detector at a wavelength determined from the compound's UV spectrum. pensoft.netoatext.com For example, in the stability testing of a pyrrole-based hydrazone, a diode array detector was set at 272 nm and 279 nm. nih.gov The progress of synthesis reactions for pyrrole derivatives is often monitored by HPLC. mdpi.com

Gas Chromatography (GC) is another valuable tool for the analysis of pyrrole derivatives, particularly for assessing their thermal stability and for the analysis of isomeric mixtures. oup.com The retention indices of various alkylpyrroles have been determined using GC, which aids in their identification. oup.com GC coupled with mass spectrometry (GC-MS) is a powerful combination for identifying and quantifying pyrrole derivatives and their impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique frequently employed to monitor the progress of chemical reactions involving the synthesis of 1-methyl-2-phenyl-1H-pyrrole and its derivatives. mdpi.comrsc.orgrsc.org By comparing the Rf values of the starting materials and the product spot, the completion of the reaction can be ascertained. For example, in the synthesis of methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate, TLC was used to monitor the reaction. nih.gov

Column Chromatography is the standard method for the purification of synthesized pyrrole derivatives. mdpi.comrsc.org Silica gel is a commonly used stationary phase, and the mobile phase is selected based on the polarity of the compound to be purified. rsc.org For instance, flash chromatography on alumina (B75360) has been used to purify ethyl 1-methyl-1H-benzo[g]indole-3-carboxylate. scispace.com

The following table provides an overview of the chromatographic techniques and conditions reported for the analysis and purification of related pyrrole derivatives.

| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

| UHPLC | BDS HYPERSIL C18 | Acetonitrile/Phosphate buffer (pH 3.0) | Stability testing of a pyrrole-containing ester derivative | oatext.com |

| HPLC | C18 | Acetonitrile/Phosphate buffer (pH 4.0)/Methanol | Stability determination of a pyrrole-containing hydrazone | pensoft.net |

| GC | - | - | Analysis of isomeric alkylpyrroles and thermal stability assessment | oup.com |

| TLC | Silica gel 60 F254 | Dichloromethane/Methanol (9:1) | Monitoring reaction progress | mdpi.com |

| Column | Silica gel | - | Purification of synthesized compounds | rsc.org |

| Flash | Alumina | Ethyl Acetate/Petroleum Ether (8:2) | Purification of ethyl 1-methyl-1H-benzo[g]indole-3-carboxylate | scispace.com |

Reactivity Profiles and Chemical Transformations of 1 Methyl 2 Phenyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System

The high electron density of the pyrrole ring makes it significantly more reactive towards electrophiles than benzene. The nitrogen atom's lone pair is delocalized into the ring, activating all positions, particularly the α-carbons (C2 and C5), for electrophilic substitution.

In 1-methyl-2-phenyl-1H-pyrrole, the positions on the pyrrole ring exhibit distinct reactivities towards electrophiles. The substitution pattern is primarily dictated by the stability of the cationic intermediate (arenium ion) formed during the reaction.

C5 Position: This position is the most activated and sterically accessible for electrophilic attack. The positive charge in the arenium ion intermediate formed by attack at C5 can be delocalized over three carbon atoms and the nitrogen atom, leading to a highly stabilized structure. The presence of the methyl group on the nitrogen further enhances the electron-donating capacity of the heteroatom, thereby increasing the reactivity at this site. The phenyl group at the C2 position exerts a deactivating inductive effect and some steric hindrance, making the adjacent C3 position less favorable for substitution and further favoring attack at the C5 position. A notable example is the nitration of 1-methyl-2-phenyl-1H-pyrrole, which selectively yields 1-methyl-2-nitro-5-phenylpyrrole nih.gov.

C3 and C4 Positions (β-positions): These positions are significantly less reactive towards electrophiles compared to the C5 position. Attack at the C3 or C4 position results in an arenium ion where the positive charge is delocalized over only two carbon atoms and the nitrogen atom, a less stable arrangement than that for C5 attack. Consequently, electrophilic substitution at the β-positions is generally not favored unless the more reactive C5 position is blocked.

C2 Position: This position is already substituted with a phenyl group, making further electrophilic substitution at this site highly unlikely due to steric hindrance and the presence of a more favorable reaction site at C5.

The general order of reactivity for electrophilic substitution on the pyrrole ring of 1-methyl-2-phenyl-1H-pyrrole is: C5 >> C4 > C3 .

| Reaction Type | Reagents | Expected Major Product | Reference |

| Nitration | HNO₃/Ac₂O | 1-Methyl-5-nitro-2-phenyl-1H-pyrrole | nih.gov |

| Halogenation | NBS, NCS, Br₂, SO₂Cl₂ | 5-Halo-1-methyl-2-phenyl-1H-pyrrole | wikipedia.org |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Methyl-2-phenyl-1H-pyrrole-5-carbaldehyde | organic-chemistry.orgresearchgate.netchemistrysteps.com |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid | 5-Acyl-1-methyl-2-phenyl-1H-pyrrole |

Nucleophilic Reactivity and Additions

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophiles. Nucleophilic aromatic substitution is not a characteristic reaction of 1-methyl-2-phenyl-1H-pyrrole unless the ring is activated by strong electron-withdrawing groups, which are not present in the parent molecule.

However, the proton on the methyl group can be abstracted by a strong base to form a carbanion, which can then act as a nucleophile. More significantly, while the pyrrole ring itself is not susceptible to nucleophilic attack, its reactivity can be altered. For instance, derivatives of 1-methyl-2-phenyl-1H-pyrrole bearing electrophilic centers on their substituents can undergo nucleophilic reactions at those positions.

Derivatization Strategies of the Pyrrole and Phenyl Moieties

Direct C-H bond activation has emerged as a powerful tool for the derivatization of aromatic and heteroaromatic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. For 1-methyl-2-phenyl-1H-pyrrole, C-H activation can be directed to either the pyrrole or the phenyl ring, depending on the catalyst and directing group employed.

Palladium-catalyzed C-H functionalization is a prominent method for this purpose researchgate.netnih.gov. Research has shown that N-phenyl and N-methylpyrroles can undergo β-selective C-H arylation, providing a route to functionalize the less reactive C3 and C4 positions acs.org. This strategy allows for the introduction of aryl groups at these positions, which is challenging to achieve through classical electrophilic substitution.

Furthermore, the phenyl ring of 1-methyl-2-phenyl-1H-pyrrole presents ortho, meta, and para C-H bonds that can be selectively functionalized using appropriate directing groups and transition metal catalysts.

| C-H Activation Strategy | Catalyst/Reagents | Potential Product |

| β-C-H Arylation of Pyrrole Ring | Rhodium catalyst, Aryl iodide | 3-Aryl-1-methyl-2-phenyl-1H-pyrrole |

| ortho-C-H Arylation of Phenyl Ring | Palladium catalyst, Directing group, Aryl halide | 1-Methyl-2-(2'-arylphenyl)-1H-pyrrole |

The haloform reaction is a classic transformation of methyl ketones into carboxylic acids. This reaction can be employed as a derivatization strategy for 1-methyl-2-phenyl-1H-pyrrole following an initial acylation step. A plausible synthetic route would involve the Friedel-Crafts acylation of 1-methyl-2-phenyl-1H-pyrrole at the C5 position to introduce an acetyl group, yielding 1-(1-methyl-5-phenyl-1H-pyrrol-2-yl)ethan-1-one. Subsequent treatment of this methyl ketone with a halogen in the presence of a base would induce the haloform reaction, resulting in the formation of 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid.

Other transformations of the carbonyl group in the acetylated derivative can lead to a variety of other functionalized molecules. For instance, the ketone can be reduced to an ethyl group via Clemmensen or Wolff-Kishner reduction, or it can be converted into other functional groups through reactions such as aldol condensation or Wittig olefination.

Oxidation and Reduction Chemistry of the Pyrrole Ring and Substituents

The pyrrole ring in 1-methyl-2-phenyl-1H-pyrrole can undergo both oxidation and reduction, although these reactions can sometimes lead to complex product mixtures due to the ring's sensitivity.

Reduction: The pyrrole ring can be reduced to a pyrrolidine (B122466) ring through catalytic hydrogenation. The hydrogenation of N-methylpyrrole to N-methylpyrrolidine has been documented, suggesting that 1-methyl-2-phenyl-1H-pyrrole would likely undergo a similar transformation to yield 1-methyl-2-phenylpyrrolidine mtak.hu. Under more vigorous conditions, the phenyl ring may also be reduced to a cyclohexyl ring.

The Birch reduction, which employs an alkali metal in liquid ammonia with an alcohol, is a method for the partial reduction of aromatic rings nrochemistry.comadichemistry.comwikipedia.org. For electron-deficient pyrroles, the Birch reduction can lead to the formation of pyrroline derivatives nih.govresearchgate.net. While 1-methyl-2-phenyl-1H-pyrrole is not strongly electron-deficient, this method could be applicable to its derivatives that contain electron-withdrawing groups.

Oxidation: The oxidation of pyrroles can be challenging to control and may result in polymerization or ring-opening. However, under controlled conditions with specific oxidizing agents, defined products can be obtained. For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the formation of an N-oxide or epoxidation of the pyrrole double bonds, followed by rearrangement to form hydroxylated products organic-chemistry.orgwikipedia.org. The presence of the phenyl group at the C2 position may influence the stability and reactivity of these intermediates.

| Transformation | Reagents/Conditions | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1-Methyl-2-phenylpyrrolidine |

| Birch Reduction (on electron-deficient derivatives) | Li or Na, liquid NH₃, alcohol | Dihydropyrrole derivative |

| Oxidation | m-CPBA | N-oxide or hydroxylated pyrrole derivatives |

Construction of Fused Heterocyclic Systems from 1-Methyl-2-phenyl-1H-pyrrole Precursors

The synthesis of fused heterocyclic systems from 1-methyl-2-phenyl-1H-pyrrole necessitates the introduction of appropriate functional groups onto the pyrrole nucleus, typically at the 3 and 4 positions. These functionalized pyrroles then serve as versatile precursors for subsequent cyclization reactions to build the desired fused ring systems.

Synthesis of Pyrrolo[3,4-d]pyridazinone Derivatives

The construction of the pyrrolo[3,4-d]pyridazinone scaffold from a 1-methyl-2-phenyl-1H-pyrrole starting material hinges on the initial introduction of two adjacent carbonyl functionalities, or their synthetic equivalents, at the C3 and C4 positions of the pyrrole ring. A common strategy to achieve this is through the preparation of a pyrrole-3,4-dicarboxylic acid derivative.

While direct difunctionalization of 1-methyl-2-phenyl-1H-pyrrole can be challenging, a plausible synthetic route involves a multi-step sequence. This could begin with electrophilic substitution reactions to introduce functional handles. For instance, a double Vilsmeier-Haack reaction could potentially yield a 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarbaldehyde. researchgate.netijpcbs.comorganic-chemistry.orgchemistrysteps.comcambridge.org Subsequent oxidation of these aldehyde groups would provide the corresponding 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylic acid.

Once the key dicarboxylic acid or its anhydride is obtained, the pyridazinone ring can be constructed by condensation with a hydrazine derivative. For example, reaction with hydrazine hydrate would lead to the formation of the fused pyridazinone ring system. researchgate.net The general reaction scheme is depicted below:

Scheme 1: General Synthesis of Pyrrolo[3,4-d]pyridazinone Derivatives

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-Methyl-2-phenyl-1H-pyrrole | Vilsmeier-Haack Reagents (e.g., POCl₃, DMF) | 1-Methyl-2-phenyl-1H-pyrrole-3,4-dicarbaldehyde |

| 2 | 1-Methyl-2-phenyl-1H-pyrrole-3,4-dicarbaldehyde | Oxidizing Agent (e.g., KMnO₄) | 1-Methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylic acid |

| 3 | 1-Methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylic acid | Hydrazine Hydrate | 6-Methyl-5-phenyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazin-1,4-dione |

Detailed research findings on the synthesis of pyrrolo[3,4-d]pyridazinones often utilize pre-functionalized pyrroles, such as 1-substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides, which upon reaction with hydrazines, yield the corresponding pyrrolo[3,4-d]pyridazinone derivatives. clockss.org Although the direct synthesis from 1-methyl-2-phenyl-1H-pyrrole is not explicitly detailed in readily available literature, the synthetic principles remain applicable.

Formation of Pyrano[3,4-b]pyrrol-7(1H)-one Frameworks

The synthesis of pyrano[3,4-b]pyrrol-7(1H)-one frameworks from 1-methyl-2-phenyl-1H-pyrrole also requires initial functionalization of the pyrrole ring at the 3 and 4 positions. A plausible approach involves the introduction of an ester group at the 3-position and a functional group at the 4-position that can participate in a subsequent cyclization to form the pyranone ring.

A potential synthetic strategy could involve the Friedel-Crafts acylation of 1-methyl-2-phenyl-1H-pyrrole to introduce a carbonyl group at the 3-position. acs.orgnih.gov Subsequent functionalization at the 4-position, for instance, through a Vilsmeier-Haack reaction, could introduce a formyl group. ijpcbs.comorganic-chemistry.orgchemistrysteps.comcambridge.org This difunctionalized intermediate could then undergo a series of transformations, including reduction of the formyl group to a hydroxymethyl group and subsequent intramolecular cyclization to form the lactone ring of the pyranopyrrolone system.

Alternatively, a more convergent approach involves the use of pyrrole precursors already bearing the necessary functionalities. For instance, the Sonogashira-Hagihara cross-coupling of a 3-bromo-1H-pyrrole-2-carboxylate with a terminal alkyne, followed by an iodine-mediated cyclization, has been shown to produce 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones. clockss.orgcrossref.orgnii.ac.jp Adapting this methodology to a 1-methyl-2-phenyl-1H-pyrrole core would require the synthesis of the corresponding 3-bromo-4-functionalized derivative.

Table 1: Key Intermediates in the Synthesis of Fused Heterocyclic Systems

| Target Heterocycle | Key Intermediate from 1-Methyl-2-phenyl-1H-pyrrole |

| Pyrrolo[3,4-d]pyridazinone | 1-Methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylic acid or its anhydride |

| Pyrano[3,4-b]pyrrol-7(1H)-one | 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylate-4-acetic acid or similar derivative |

Polymerization and Oligomerization Studies Involving 1-Methyl-2-phenyl-1H-pyrrole Monomers

The presence of the pyrrole ring in 1-methyl-2-phenyl-1H-pyrrole allows it to serve as a monomer for the synthesis of conducting polymers and oligomers. Both chemical and electrochemical oxidative polymerization methods are commonly employed for the synthesis of polypyrroles.

Electrochemical Polymerization:

Electropolymerization is a widely used technique for the synthesis of conductive polymer films. rsc.orgresearchgate.net The process involves the oxidation of the monomer at the surface of an electrode, leading to the formation of radical cations which then couple to form polymer chains. For N-substituted pyrroles, such as 1-methyl-2-phenyl-1H-pyrrole, electropolymerization can be carried out in various organic solvents containing a suitable supporting electrolyte. mdpi.com The properties of the resulting polymer film, such as conductivity and morphology, are influenced by factors including the solvent, electrolyte, current density, and the nature of the substituent on the pyrrole ring. While specific studies on the electropolymerization of 1-methyl-2-phenyl-1H-pyrrole are not extensively documented, the general principles of N-substituted pyrrole polymerization are applicable. mdpi.com

Chemical Oxidative Polymerization:

Chemical oxidative polymerization involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈), to initiate the polymerization of the pyrrole monomer in a suitable solvent. researchgate.netresearchgate.netmdpi.comnih.gov The reaction proceeds through the formation of radical cations and subsequent coupling. The phenyl substituent at the 2-position of the pyrrole ring may influence the polymerization process and the properties of the resulting polymer due to steric and electronic effects.

Oligomerization Studies:

Studies on the oligomerization of related monomers, such as 1-methylpyrrole (B46729) and 1-phenylpyrrole (B1663985), provide insights into the potential behavior of 1-methyl-2-phenyl-1H-pyrrole. The formation of oligomers of these monomers has been initiated by a heterogeneous electron transfer step at the interface of two immiscible electrolyte solutions, leading to the formation of a radical cation of the monomer in the organic phase. This suggests that similar mechanisms could be involved in the oligomerization of 1-methyl-2-phenyl-1H-pyrrole.

Table 2: Summary of Polymerization Methods for Pyrrole Monomers

| Polymerization Method | Description | Key Parameters |

| Electrochemical Polymerization | Polymer film is grown on an electrode surface through anodic oxidation of the monomer. | Applied potential/current, solvent, electrolyte, monomer concentration. |

| Chemical Oxidative Polymerization | A chemical oxidant is used to initiate polymerization in solution. | Oxidant type and concentration, solvent, temperature, monomer concentration. |

Theoretical and Computational Investigations of 1 Methyl 2 Phenyl 1h Pyrrole and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods, particularly those based on density functional theory (DFT), provide a robust framework for analyzing the structure and properties of 1-methyl-2-phenyl-1H-pyrrole.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometries and predict the stability of various organic compounds. For pyrrole (B145914) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to compute structural parameters such as bond lengths and angles. ajchem-a.com

Studies on related phenylpyrrole systems have shown that the planarity of the molecule can be influenced by substituents. For instance, in 2-phenylpyrrole, different computational methods predict varying degrees of torsion between the phenyl and pyrrole rings in the neutral state. scispace.com The introduction of a methyl group at the N1 position in 1-methyl-2-phenyl-1H-pyrrole is expected to influence this dihedral angle. The stability of different conformers can be evaluated by comparing their relative Gibbs free energies, with the lowest energy conformer representing the most stable structure. tandfonline.com

Table 1: Representative Calculated Geometrical Parameters for Pyrrole Derivatives

| Parameter | Pyrrole (Reference) | 2-Phenylpyrrole (Calculated) |

|---|---|---|

| C2-C3 Bond Length (Å) | ~1.38 | Varies with method |

| C3-C4 Bond Length (Å) | ~1.42 | Varies with method |

Note: Specific values for 1-methyl-2-phenyl-1H-pyrrole require dedicated computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. wikipedia.org A smaller gap generally suggests higher reactivity and a greater ease of electronic excitation. wuxiapptec.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. irjweb.com The energy of the HOMO-LUMO gap can be correlated with the wavelengths of light a compound absorbs, which can be experimentally measured using UV-Vis spectroscopy. schrodinger.com Computational methods like DFT can accurately predict these energy gaps, providing insights into the electronic transitions within the molecule. For instance, a larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. irjweb.com

Table 2: Conceptual Understanding of HOMO-LUMO Properties

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest energy molecular orbital containing electrons. | Associated with electron-donating ability. |

| LUMO | Lowest energy molecular orbital without electrons. | Associated with electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. nih.gov

In an MEP map:

Red and yellow regions indicate negative electrostatic potential, signifying areas of high electron density. These are susceptible to electrophilic attack. researchgate.net

Blue regions denote positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These are prone to nucleophilic attack. researchgate.netresearchgate.net

By analyzing the MEP map of 1-methyl-2-phenyl-1H-pyrrole, one can identify the electron-rich areas, likely around the nitrogen atom and the π-system of the pyrrole and phenyl rings, and any electron-deficient regions. This information is critical for understanding its intermolecular interactions and chemical reactivity. nih.gov

Fukui functions provide a more quantitative method for predicting the reactivity of different sites within a molecule. researchgate.net Derived from conceptual DFT, these functions describe the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

By calculating these functions for each atom in 1-methyl-2-phenyl-1H-pyrrole, the most probable sites for nucleophilic and electrophilic reactions can be determined. The dual descriptor, which is related to the difference between the nucleophilic and electrophilic Fukui functions, can offer an even more precise identification of reactive sites. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of 1-methyl-2-phenyl-1H-pyrrole, particularly the rotation around the single bond connecting the phenyl and pyrrole rings, can be investigated through conformational analysis and molecular dynamics (MD) simulations. These methods explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. copernicus.org

MD simulations, in particular, provide a dynamic picture of the molecule's behavior over time, accounting for thermal motions and solvent effects. nih.gov By simulating the trajectory of the molecule, researchers can determine the relative populations of different conformers and the timescales of their interconversion. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions and reactivity in a realistic environment. Accelerated MD techniques can be employed to enhance the sampling of conformational space, allowing for the observation of rare events like significant conformational changes. nih.gov

Spectroscopic Property Prediction through Computational Methods (NMR, IR, UV-Vis)

Computational methods are extensively used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govnih.gov Methods like DFT can provide reasonably accurate predictions of chemical shifts. doaj.org More advanced approaches, including machine learning models trained on large datasets of experimental and computed spectra, are continuously improving the accuracy of these predictions. nih.govdoaj.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. ajchem-a.com These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. While there can be systematic errors in the calculated frequencies, they can often be corrected using empirical scaling factors, leading to good agreement with experimental IR spectra. arxiv.org Machine learning is also emerging as a powerful tool for predicting IR spectra. arxiv.orgmit.eduresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra, which are measured by UV-Vis spectroscopy. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including their energies (corresponding to absorption wavelengths) and intensities. chemrxiv.org The accuracy of these predictions can be benchmarked against experimental spectra to evaluate the performance of different computational methods. chemrxiv.org Machine learning models are also being developed to predict UV-Vis spectra directly from molecular structures. nih.govosti.govfigshare.com

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Information Obtained |

|---|---|---|

| NMR | DFT, Machine Learning | Chemical shifts, coupling constants |

| IR | DFT, Machine Learning | Vibrational frequencies and intensities |

| UV-Vis | TD-DFT, Machine Learning | Electronic transition energies and intensities |

Thermodynamic and Kinetic Assessments of Reactions Involving 1-Methyl-2-phenyl-1H-pyrrole

Thermodynamic and kinetic studies are crucial for understanding the stability, reactivity, and potential reaction pathways of a chemical compound. While specific experimental data for 1-methyl-2-phenyl-1H-pyrrole is not extensively available, computational methods and data from analogous compounds offer significant insights.

Thermodynamic properties, such as the enthalpy of formation (ΔfH⦵), determine the intrinsic stability of a molecule. For instance, experimental and computational studies on related compounds like 1-methylpyrrole (B46729) provide a baseline for understanding the energetic properties of N-substituted pyrroles. osti.gov Similarly, experimental work on 3-(5-phenylpyrrol-2-yl)-propanoic acid offers data on the thermodynamic contributions of the phenyl-pyrrole scaffold. researchgate.net These studies involve techniques like combustion bomb calorimetry to experimentally determine enthalpies of formation, which can then be used to validate computational models. researchgate.net

Table 1: Illustrative Thermodynamic Data for Pyrrole Analogs

| Compound | Property | Value | Method |

|---|---|---|---|

| 1-Methylpyrrole | Standard Molar Enthalpy of Formation (gas, 298.15 K) | 93.8 ± 1.3 kJ/mol | Experiment/Calculation |

Kinetic assessments focus on the rates of chemical reactions and the energy barriers that must be overcome. The activation energy (Ea) is a key parameter, representing the minimum energy required for a reaction to occur. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are frequently used to model reaction mechanisms and calculate activation energy barriers. For example, studies on the isomerization of N-substituted pyrazoles have demonstrated the ability to calculate activation Gibbs energies (ΔG‡) and compare them with experimental values derived from kinetic studies at various temperatures. nih.gov Such calculations can predict the feasibility of a reaction under specific conditions. For reactions involving pyrrole derivatives, the mechanism often involves electrophilic substitution or cycloaddition, and DFT calculations can elucidate the transition state structures and corresponding energy barriers for these pathways. youtube.com

Computational Studies on Intermolecular Interactions and Adsorption Mechanisms

The way 1-methyl-2-phenyl-1H-pyrrole interacts with other molecules or surfaces is governed by intermolecular forces. These interactions are fundamental to its physical properties and its behavior in various environments, such as on catalyst surfaces or at the active site of a protein.

DFT is a primary tool for studying these interactions. Adsorption studies of pyrrole on metal surfaces, such as Mo(110), reveal key aspects of the binding mechanism. osti.govresearchgate.net Calculations show that pyrrole can adsorb in different orientations, with a parallel mode, where the π-system of the aromatic ring interacts with the surface, often being the most stable configuration. researchgate.net The adsorption energy, a measure of the interaction strength, has been calculated for pyrrole on Mo(110) to be in the range of -28.7 to -31.5 kcal/mol. researchgate.net The presence of substituents like the methyl and phenyl groups on the 1-methyl-2-phenyl-1H-pyrrole molecule would be expected to influence these interactions through steric effects and increased van der Waals forces. dtu.dk

Table 2: Calculated Adsorption Energies for Pyrrole on Mo(110) Surface

| Adsorption Configuration | Adsorption Energy (kcal/mol) | Computational Method |

|---|---|---|

| Parallel (µ3,η5-Pyr-0°) | -28.7 to -31.5 | DFT |

Source: Data from DFT calculations of pyrrole adsorption. researchgate.net The phenyl and methyl substituents in 1-methyl-2-phenyl-1H-pyrrole would modify these values.

Computational Approaches in Structure-Activity Relationship (SAR) Modeling for Bioactive Pyrroles

The pyrrole nucleus is a common scaffold in many biologically active compounds. researchgate.net Computational methods are integral to understanding the structure-activity relationships (SAR) of these molecules, guiding the design of new and more potent therapeutic agents. SAR modeling aims to correlate the structural features of a molecule with its biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. nih.gov This method is used to understand the binding mode of potential drugs and to estimate the strength of the interaction, often expressed as a docking score or binding energy. plos.org The goal is to identify ligands that fit well into the binding site of a target protein and form favorable interactions, such as hydrogen bonds and hydrophobic contacts.

For example, various fused pyrrole derivatives have been designed and evaluated as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are important targets in cancer therapy. nih.gov In these studies, molecular docking is used to rationalize the observed inhibitory activities. The docking poses reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Met793 in EGFR) that are crucial for binding. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ligand-receptor complex. This allows for an assessment of the stability of the predicted binding pose and a more refined calculation of the binding free energy. Methods like MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) are often used to re-score docking poses and provide a more accurate estimate of binding affinity. mdpi.combiorxiv.org These calculations have shown good correlation with experimental activities, helping to discriminate between active and inactive compounds. mdpi.com

Table 3: Example of Molecular Docking and Binding Free Energy Calculations for Spindlin1 Inhibitors

| Compound | Docking Score (kcal/mol) | MM-GBSA ΔG Bind (kcal/mol) | In Vitro Activity (IC50, nM) |

|---|---|---|---|

| Active Inhibitor (A366) | -11.37 | -76.3 (mean for actives) | 169 |

| Inactive Derivative (1e) | -11.28 | -60.35 (mean for inactives) | >10,000 |

Source: Data for A366 and its derivatives, which contain a pyrrolidine (B122466) moiety, targeting the Spindlin1 protein. mdpi.com This table illustrates how docking scores can be similar for active and inactive compounds, while binding free energy calculations (MM-GBSA) can provide better discrimination.

These computational tools are invaluable in modern drug discovery, enabling the rapid screening of virtual libraries of compounds and providing detailed insights into the molecular basis of ligand-target recognition, thereby accelerating the development of new bioactive pyrroles.

Medicinal Chemistry and Pharmacological Potential

The pyrrole ring system is a fundamental scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds. rsc.orgrsc.org Its diverse applications stem from the pyrrole nucleus's ability to serve as a pharmacophore, contributing to the therapeutic efficacy of many drugs. nih.gov

Pyrrole as a Core Structure for Drug Discovery

The pyrrole scaffold is a privileged structure in drug discovery, forming the core of numerous commercially available and clinically significant medications. mdpi.comnih.gov Its five-membered aromatic ring containing one nitrogen atom can be readily functionalized, allowing for the synthesis of a vast library of derivatives with diverse biological activities. nih.gov This structural versatility enables medicinal chemists to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. nih.gov

The significance of the pyrrole moiety is evident in several FDA-approved drugs across various therapeutic areas. nih.govmdpi.com For instance, Atorvastatin, a leading cholesterol-lowering medication, features a polysubstituted pyrrole ring. mdpi.comeurekaselect.com In the realm of non-steroidal anti-inflammatory drugs (NSAIDs), compounds like Ketorolac and Tolmetin incorporate the pyrrole structure. mdpi.comnih.gov Furthermore, in oncology, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, is a notable example of a pyrrole-based drug. mdpi.comnih.gov The consistent presence of this heterocycle in successful therapeutic agents underscores its importance as a foundational element in the design and development of new drugs. rsc.orgnih.gov

Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Efficacy

Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for combating infectious diseases. nih.govnih.govresearchgate.net Researchers have synthesized and evaluated numerous pyrrole-containing compounds, revealing their effectiveness against various pathogens, including drug-resistant strains. mdpi.comnih.gov

Antibacterial and Antifungal Efficacy Synthetic pyrroles and their fused heterocyclic forms have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com Studies have reported activity against critical human pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net For example, certain 1,2,3,4-tetrasubstituted pyrrole derivatives exhibited antibacterial activity against Gram-positive bacteria that was comparable or superior to the standard antibiotic tetracycline. mdpi.com

In the realm of antifungal agents, pyrrole derivatives have been effective against yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus and Fusarium oxysporum. nih.govnih.gov Naturally occurring pyrroles, including Pyrrolnitrin and Pyoluteorin, are known for their broad-spectrum antifungal properties. eurekaselect.comnih.gov The fungicidal activity of these compounds has inspired the development of synthetic analogs with enhanced potency. rsc.org One study highlighted a 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrrole derivative with a methyl substituent on the phenyl ring as being highly active against multiple Candida species. rsc.org

Antiviral Efficacy The antiviral potential of pyrrole derivatives has also been an active area of research. researchgate.netekb.eg Various compounds incorporating the pyrrole scaffold have been investigated for their activity against a range of viruses. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown considerable antiviral activity against Hepatitis C Virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase, which is essential for viral replication. nih.gov Other studies have demonstrated the efficacy of novel pyrrole and pyrrolopyrimidine derivatives against gastroenteric viruses like Rotavirus and Coxsackievirus B4. nih.gov Additionally, certain pyrrole analogs have been reported to be active against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type I (HSV-1). rsc.orgekb.eg

| Compound Class | Target Organism/Virus | Observed Activity |

|---|---|---|

| Substituted Pyrroles | Gram-positive bacteria (e.g., S. aureus) | Potent antibacterial effect nih.govnih.gov |

| Substituted Pyrroles | Gram-negative bacteria (e.g., E. coli) | Significant antibacterial activity nih.govnih.gov |

| Fused Pyrroles | Candida albicans | High antifungal efficacy nih.govnih.gov |

| Fused Pyrroles | Aspergillus fumigatus | Notable antifungal activity nih.govnih.gov |

| Pyrrolo[2,3-d]pyrimidines | Hepatitis C Virus (HCV) | Inhibition of viral replication nih.gov |

| Pyrrolopyrimidine Derivatives | Rotavirus, Coxsackievirus B4 | Significant antiviral activity nih.gov |

| Pyrrole Analogs | Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV-1) | Reported antiviral effects rsc.org |

Understanding the mechanisms through which pyrrole derivatives exert their antimicrobial effects is crucial for developing more effective therapeutic agents. Research has pointed to several modes of action. One prominent mechanism involves the interaction of these compounds with microbial DNA. nih.govtandfonline.com This interaction can disrupt DNA replication and transcription processes, ultimately leading to cell death.

In the context of antibacterial activity, some novel pyrrole-containing compounds have been found to inhibit bacterial DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.com Another approach has been the development of pyrrole-carboxamide hybrids designed as potential inhibitors of Escherichia coli DNA gyrase B. mdpi.com For antiviral agents, the mechanism can be highly specific; for example, certain pyrrolo[2,3-d]pyrimidine derivatives inhibit the Hepatitis C virus by targeting the NS5B RNA-dependent RNA polymerase, a key enzyme in the viral life cycle. nih.gov

Anti-inflammatory and Analgesic Effects

The pyrrole framework is a key component in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in managing inflammation and pain. nih.govwisdomlib.org Marketed drugs such as tolmetin and ketorolac, which are pyrrole acetic acid derivatives, have been successfully used in the treatment of conditions like rheumatoid arthritis. rsc.org The anti-inflammatory and analgesic properties of these compounds are primarily attributed to their ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov

Research continues to explore new pyrrole derivatives for enhanced anti-inflammatory activity. Studies on fused pyrrole compounds, such as pyrrolopyridines, have identified derivatives with promising in vivo anti-inflammatory effects, comparable to standard drugs like diclofenac. nih.govresearchgate.net The development of these novel agents aims to provide more effective and potentially safer alternatives for treating inflammatory conditions. researchgate.netdntb.gov.ua

The primary mechanism behind the anti-inflammatory effect of many pyrrole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins. nih.govmdpi.com While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov

Many traditional NSAIDs non-selectively inhibit both COX-1 and COX-2. nih.gov However, the inhibition of COX-1 is associated with gastrointestinal side effects. mdpi.com This has driven research towards developing selective COX-2 inhibitors, which can provide anti-inflammatory benefits with a better gastric safety profile. nih.gov Numerous studies have focused on synthesizing and evaluating pyrrole derivatives as selective COX-2 inhibitors. mdpi.comnih.gov For example, a series of 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were found to inhibit the COX-2 isoform more effectively than the reference drug Meloxicam. mdpi.com Similarly, certain novel pyrrole derivatives and their cinnamic hybrids have been developed as dual COX-2/lipoxygenase (LOX) inhibitors, offering a multi-target approach to inflammation. mdpi.comnih.gov Research has identified specific pyrrole-cinnamate hybrids as potent COX-2 inhibitors, with IC50 values in the sub-micromolar range. mdpi.com

| Compound/Class | Target Enzyme | IC50 Value / % Inhibition | Reference |

|---|---|---|---|

| Pyrrole-cinnamate hybrid 5 | COX-2 | 0.55 µM | mdpi.com |

| Pyrrole 4 | COX-2 | 0.65 µM | mdpi.com |

| Pyrrole-cinnamate hybrid 6 | COX-2 | 7.0 µM | mdpi.com |

| N-pyrrole carboxylic acid derivative 4k | COX-2 | Higher activity than celecoxib | acs.org |

| N-pyrrole carboxylic acid derivative 4h | COX-1 | Higher activity than celecoxib | acs.org |

| Pyrrole 2 | COX-2 | 17% inhibition at 100 µM | mdpi.com |

Anticancer and Antiproliferative Properties

The pyrrole scaffold is a significant chemotype in the design of anticancer agents, with several pyrrole-based compounds being used in therapy or undergoing clinical investigation. nih.govnih.gov Functionalized pyrroles are key structures for designing protein kinase inhibitors, which have shown excellent antiproliferative potential. nih.gov Sunitinib, for example, is a multitargeted receptor tyrosine kinase inhibitor containing a pyrrole core and is used as a first-line treatment for advanced renal cell carcinoma. nih.gov